AChE/BChE/MAO-B-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

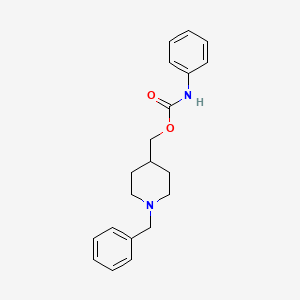

AChE/BChE/MAO-B-IN-1 is a reversible, non-time-dependent inhibitor of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase-B. This compound is known for its ability to cross the blood-brain barrier and exhibits inhibitory effects on human acetylcholinesterase, human butyrylcholinesterase, and human monoamine oxidase-B with IC50 values of 7.31, 0.56, and 26.1 μM, respectively . It has shown neuroprotective effects and is not significantly cytotoxic .

Preparation Methods

The preparation of AChE/BChE/MAO-B-IN-1 involves synthetic routes that include the use of piperazine-substituted chalcones. These compounds are synthesized through a series of reactions involving the condensation of appropriate aldehydes and ketones in the presence of piperazine . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating under reflux . Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.

Chemical Reactions Analysis

AChE/BChE/MAO-B-IN-1 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxides, while reduction may yield corresponding alcohols or amines .

Scientific Research Applications

Pharmacological Applications

-

Alzheimer's Disease Treatment :

- The dual inhibition of AChE and MAO-B is particularly promising for Alzheimer's disease. Studies have shown that compounds targeting both enzymes can enhance cognitive function by increasing acetylcholine levels while simultaneously reducing neurotoxic byproducts from monoamine metabolism .

- A notable study demonstrated that certain piperazine-substituted chalcones exhibited potent inhibitory effects on MAO-B (IC50 values of 0.65 μM and 0.71 μM) while also affecting AChE and BChE .

-

Neuroprotective Effects :

- Inhibition of BChE has been linked to a reduction in amyloid plaque formation in animal models, suggesting that BChE inhibitors may have therapeutic value in preventing Alzheimer's progression .

- Compounds that exhibit both AChE and MAO-B inhibition may also protect against oxidative stress, a contributing factor in neurodegeneration .

-

Multi-target Drug Design :

- The design of multi-target inhibitors like AChE/BChE/MAO-B-IN-1 reflects a strategic approach to drug development aimed at addressing the multifactorial nature of neurodegenerative diseases. This approach can lead to more effective treatments with fewer side effects compared to traditional single-target drugs .

Case Studies and Research Findings

Kinetic Studies

Kinetic studies are essential for understanding the interaction dynamics between these compounds and their target enzymes. For instance, several studies have employed Lineweaver–Burk plots to determine the type of inhibition (competitive or non-competitive) exhibited by various compounds against AChE and MAO-B. The results indicated that many compounds act as reversible inhibitors, which is favorable for therapeutic applications due to the potential for recovery of enzyme activity upon cessation of treatment .

Mechanism of Action

The mechanism of action of AChE/BChE/MAO-B-IN-1 involves the inhibition of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase-B. These enzymes play crucial roles in neurotransmission by breaking down neurotransmitters such as acetylcholine and monoamines. By inhibiting these enzymes, this compound increases the levels of these neurotransmitters in the synaptic cleft, thereby enhancing cholinergic and monoaminergic neurotransmission . This mechanism is particularly beneficial in the treatment of neurodegenerative diseases where neurotransmitter levels are typically reduced .

Comparison with Similar Compounds

AChE/BChE/MAO-B-IN-1 is unique in its ability to inhibit multiple enzymes simultaneously. Similar compounds include:

Donepezil: Primarily inhibits acetylcholinesterase and is used in the treatment of Alzheimer’s disease.

Selegiline: Inhibits monoamine oxidase-B and is used in the treatment of Parkinson’s disease.

Compared to these compounds, this compound offers a broader spectrum of enzyme inhibition, making it a promising candidate for the treatment of multiple neurodegenerative diseases .

Biological Activity

The compound AChE/BChE/MAO-B-IN-1 represents a class of dual or multi-target inhibitors that have garnered significant attention in the field of neuropharmacology, particularly for their potential applications in treating neurodegenerative diseases such as Alzheimer's disease (AD). This article provides a comprehensive overview of the biological activity of these inhibitors, focusing on their effects on acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B).

Overview of Enzymatic Targets

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes involved in the hydrolysis of acetylcholine, a neurotransmitter critical for cognitive function. Inhibition of these enzymes can lead to increased levels of acetylcholine, which is beneficial in conditions characterized by cholinergic deficits, such as AD. Monoamine oxidase B (MAO-B) is involved in the metabolism of neurotransmitters like dopamine and has been implicated in neurodegenerative processes. Inhibiting MAO-B can help elevate dopamine levels and mitigate oxidative stress.

Inhibitory Profiles

Recent studies have evaluated various compounds for their inhibitory effects on AChE, BChE, and MAO-B. The following table summarizes key findings regarding the inhibitory activities of selected compounds:

| Compound | AChE Inhibition (%) | BChE Inhibition (%) | MAO-B IC50 (μM) | Residual Activity at 10 μM (%) |

|---|---|---|---|---|

| PC1 | 72.9 ± 3.84 | 96.0 ± 4.86 | 7.62 ± 0.70 | 40.6 ± 3.93 |

| PC2 | 56.8 ± 0.96 | 97.1 ± 1.87 | 1.56 ± 0.14 | 13.3 ± 3.14 |

| PC10 | 28.0 | 36.4 | 0.65 | <50 |

| PC11 | 26.3 | 36.2 | 0.71 | <50 |

The data indicates that compounds PC10 and PC11 exhibit significant inhibition of MAO-B with low IC50 values, suggesting strong potential as therapeutic agents against neurodegenerative diseases .

Case Studies and Research Findings

- Kinetic Studies : Kinetic analyses revealed that compounds such as PC10 and PC11 not only inhibited MAO-B effectively but also demonstrated reversible inhibition characteristics, making them suitable candidates for further development .

- Comparative Efficacy : In a comparative study with known inhibitors like donepezil and selegiline, compounds such as PC5g showed comparable inhibition potentials against AChE and MAO-B, reinforcing their dual-targeting capabilities .

- Molecular Docking : Molecular docking studies have elucidated the binding interactions between these compounds and their respective enzyme active sites, providing insights into their mechanisms of action . For instance, compound PC3 formed hydrogen bonds with critical residues in AChE, enhancing its inhibitory efficacy .

Implications for Alzheimer's Disease

The dual inhibition of AChE and MAO-B presents a promising strategy for treating Alzheimer's disease by addressing both cholinergic deficits and monoaminergic dysfunctions simultaneously . The ability to inhibit multiple targets may enhance therapeutic outcomes while potentially reducing side effects associated with single-target therapies.

Properties

Molecular Formula |

C20H24N2O2 |

|---|---|

Molecular Weight |

324.4 g/mol |

IUPAC Name |

(1-benzylpiperidin-4-yl)methyl N-phenylcarbamate |

InChI |

InChI=1S/C20H24N2O2/c23-20(21-19-9-5-2-6-10-19)24-16-18-11-13-22(14-12-18)15-17-7-3-1-4-8-17/h1-10,18H,11-16H2,(H,21,23) |

InChI Key |

IKTRKOHDYGDICC-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1COC(=O)NC2=CC=CC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.